Hydroxy cyclophosphamide semicarbazone is classified as a derivative of hydroxy cyclophosphamide, which itself is an active metabolite of cyclophosphamide. Cyclophosphamide is an alkylating agent used primarily in cancer treatment. The compound is synthesized via the reaction of hydroxy cyclophosphamide with semicarbazide, forming a stable derivative that can be analyzed for pharmacokinetic studies and therapeutic monitoring .
The synthesis of hydroxy cyclophosphamide semicarbazone typically involves the following steps:
Hydroxy cyclophosphamide semicarbazone features a molecular structure characterized by the presence of a cyclophosphamide core with a hydroxyl group and a semicarbazone functional group. The compound's molecular formula is CHNOP, indicating the presence of phosphorus, which is integral to its activity as an alkylating agent.
Hydroxy cyclophosphamide semicarbazone participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action for hydroxy cyclophosphamide semicarbazone primarily revolves around its role as a prodrug that releases active alkylating species upon metabolic activation. Once formed, it can interact with DNA, leading to cross-linking and subsequent cellular apoptosis:
Hydroxy cyclophosphamide semicarbazone exhibits several notable physical and chemical properties:
Hydroxy cyclophosphamide semicarbazone has several important applications in scientific research:
The systematic IUPAC nomenclature designates Hydroxy Cyclophosphamide Semicarbazone as [(Z)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea [5]. This nomenclature reflects three critical structural domains:
Table 1: Molecular Properties of Hydroxy Cyclophosphamide Semicarbazone
Property | Value | Analytical Significance |
---|---|---|
Molecular Formula | C~8~H~18~Cl~2~N~5~O~3~P | Defines elemental composition and mass detection |
XLogP3 | -1.3 | Predicts moderate hydrophilicity |
Hydrogen Bond Donors | 3 | Influences chromatographic retention |
Hydrogen Bond Acceptors | 6 | Affects solubility in polar solvents |
Rotatable Bonds | 10 | Impacts conformational flexibility |
Geometric Isomerism | Z-configuration favored | Critical for biological recognition |
The semicarbazone functional group confers remarkable stability compared to the highly labile aldophosphamide, preventing spontaneous degradation to phosphoramide mustard and acrolein. This stability permits isolation, storage, and quantitative analysis—impossible with the underivatized metabolite. Infrared spectroscopy reveals characteristic absorptions for carbonyl (1660-1690 cm⁻¹) and imine (1590-1620 cm⁻¹) groups, confirming successful derivatization [3]. The compound exhibits geometric isomerism (E/Z), with the Z-isomer predominating under physiological conditions as confirmed by nuclear magnetic resonance studies [5].
Cyclophosphamide requires hepatic bioactivation to exert cytotoxic effects. Cytochrome P450 enzymes (primarily CYP2B6, with contributions from CYP2C9, CYP2C19, CYP3A4) catalyze 4-hydroxylation, yielding 4-hydroxycyclophosphamide. This metabolite exists in equilibrium with aldophosphamide, which spontaneously decomposes to phosphoramide mustard (the DNA-crosslinking agent) and acrolein (responsible for urotoxicity) [2] [8]. Hydroxy Cyclophosphamide Semicarbazone serves not as a direct therapeutic agent, but as an analytical surrogate enabling quantification of this pharmacokinetically elusive metabolite.
Therapeutic Monitoring and Metabolic Variability:
Genetic and Drug Interactions:
The evolution of Hydroxy Cyclophosphamide Semicarbazone methodology reflects three decades of analytical innovation in cancer metabolism research:
Foundational Studies (1970s-1990s):Initial isolation attempts in the 1970s faced significant challenges due to aldophosphamide’s instability. Seminal work in 1976 demonstrated that strong oxidation conditions (Sarett oxidation) converted hydroxyphosphamide primarily to inactive 4-ketocyclophosphamide, while milder approaches yielded a compound identified as aldophosphamide through alkylation tests and semicarbazone formation [3]. This marked the first systematic use of semicarbazide stabilization for detecting cyclophosphamide metabolites. By the early 1990s, reversed-phase HPLC with semicarbazide derivatization emerged, though sensitivity remained limited (μg/mL range) [6].
Analytical Method Evolution (2000s-Present):The introduction of tandem mass spectrometry revolutionized quantification:
Table 2: Evolution of Analytical Methods for 4-OHCP Detection via Semicarbazone Derivatization
Era | Method | Key Parameters | Limitations |
---|---|---|---|
1990s | HPLC-UV | LLOQ: ~500 ng/mL; Run time: >20 min | Low sensitivity; matrix interference |
Early 2000s | GC-MS | LLOQ: 50 ng/mL; Required cyanohydrin trapping | Complex sample preparation |
2010s-Present | UPLC-MS/MS | LLOQ: 2.5 ng/mL; Run time: <5 min; m/z 333.7→221.0 | High instrumentation cost |
Modern ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods achieve exceptional sensitivity (LLOQ 2.5 ng/mL) using transitions m/z 333.7 > 221.0 for the semicarbazone adduct. Validation studies confirm precision (CV ≤10.3% at LLOQ), accuracy (-11.4% to 13.6% deviation), and minimal carry-over (<19.1%) [5]. The incorporation of deuterated internal standards (4-hydroxycyclophosphamide-d4 semicarbazone) further enhanced precision by correcting for matrix effects and recovery variability [2] [7].
Microsampling Innovations:Recent advances enable volumetric absorptive microsampling (VAMS), where semicarbazide-preloaded tips collect precise blood volumes (10–30 μL). This approach facilitates:
These methodological refinements transformed Hydroxy Cyclophosphamide Semicarbazone from a chemical curiosity into an indispensable biomarker for personalized cyclophosphamide therapy, illustrating the symbiotic relationship between analytical chemistry and pharmacotherapeutic optimization.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1